molecular formula C23H32O6 B580046 Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate CAS No. 51638-90-5

Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate

Cat. No. B580046
CAS RN: 51638-90-5
M. Wt: 404.5
InChI Key: HYOHKXGCEWCBKE-CNAXQHPCSA-N
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Description

The compound seems to be a complex organic molecule with multiple functional groups, including hydroxyl groups and a cyclopentyl ring . It’s worth noting that compounds with similar structures, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), are known to exhibit antioxidant properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds like DDMP derivatives have been synthesized for the purpose of understanding their antioxidant activity . The synthesis usually involves protecting the hydroxyl groups and introducing various functional groups .

Scientific Research Applications

Isolation and Characterization in Drug Impurities

  • Context : Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate was identified as an impurity in the preparation of Tafluprost, an antiglaucoma agent. Its isolation and characterization were detailed in a study focusing on antiglaucoma drug impurities.
  • Findings : The impurity demonstrated anti-glaucoma properties in docking studies, showing similar biological activity to Tafluprost (Jaggavarapu, Muvvala, Reddy.G, & Cheedarala, 2020).

Chemical Synthesis and Structural Studies

  • Context : The compound was involved in various chemical reactions and synthesis processes, contributing to the understanding of its structure and potential applications in chemical synthesis.
  • Findings : Studies explored the formation of enantiomeric compounds and the synthesis of novel carbocyclic nucleoside analogues, indicating its versatility in chemical synthesis (Mara et al., 1982); (Macritchie et al., 1998).

Application in Enzyme Catalysis

  • Context : This compound was used in studies focusing on enzyme-catalyzed reactions, providing insights into biochemical pathways and enzyme specificity.
  • Findings : It was involved in the enzymatic kinetic resolution of racemic compounds, highlighting its potential application in biocatalysis and the pharmaceutical industry (Mamaghani & Alizadehnia, 2002).

Photochemical Reactions

  • Context : The compound played a role in photochemical studies, aiding in the understanding of molecular interactions and reactions under light exposure.
  • Findings : Investigations into the photochemistry of related compounds provided insights into the mechanisms of photochemical reactions in solution, which is crucial for the development of photo-responsive materials and drugs (Carroll & Hammond, 1972).

Biopolymer Synthesis

  • Context : Its derivatives have been studied in the context of biopolymer synthesis, particularly polyhydroxyalkanoates (PHAs), which have applications in biodegradable materials.
  • Findings : Engineered bacteria were used to synthesize functional PHAs incorporating derivatives of this compound, demonstrating its potential in producing biodegradable and biocompatible materials (Yu et al., 2020).

properties

IUPAC Name

methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOHKXGCEWCBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693980
Record name Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Phenoxy tetranor prostaglandin F2alpha methyl ester

CAS RN

51638-90-5
Record name Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate
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Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate
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Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate
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Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate
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Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate
Reactant of Route 6
Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate

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